1,3-Oxathiolane
Overview
Description
1,3-Oxathiolane is an organosulfur compound with the molecular formula C₃H₆OS. It is a saturated five-membered heterocycle containing non-adjacent sulfur and oxygen atoms. This compound serves as the parent structure for numerous derivatives, some of which have significant biotechnological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane can be synthesized through the condensation of mercaptoethanol with formaldehyde, a method typical for the synthesis of thioacetals . This reaction involves the formation of a cyclic structure by the interaction of the hydroxyl group of mercaptoethanol with the aldehyde group of formaldehyde, followed by the incorporation of sulfur.
Industrial Production Methods: Industrial production methods for this compound derivatives often involve the selective N-glycosylation of carbohydrate precursors at the C-1 position. This approach allows for the simple modification of the compound and the production of nucleoside analogues .
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxathiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The hydrogen atoms in the oxathiolane ring can be substituted with various functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: A wide range of functionalized oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolane and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane derivatives, particularly nucleoside analogues, involves the inhibition of viral reverse transcriptase. These compounds compete with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include viral reverse transcriptase and cellular DNA polymerase .
Comparison with Similar Compounds
1,2-Oxathiolane: Another oxathiolane derivative with a different ring structure.
1,3-Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen instead of sulfur and oxygen.
1,3-Dioxolane: A five-membered ring compound containing two oxygen atoms.
Uniqueness: 1,3-Oxathiolane is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. Its derivatives, particularly nucleoside analogues, have significant pharmaceutical applications that are not shared by its structural analogues .
Properties
IUPAC Name |
1,3-oxathiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJSZTJGFCFNKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175112 | |
Record name | 1,3-Oxathiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-97-5 | |
Record name | 1,3-Oxathiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Oxathiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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